molecular formula C18H33ClN2 B13343720 (2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride

(2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride

Cat. No.: B13343720
M. Wt: 312.9 g/mol
InChI Key: ZMIQTWUZELGASW-UHFFFAOYSA-N
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Description

(2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C18H32N2·HCl. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 2,4,6-tri-tert-butylphenyl group. This compound is known for its steric bulk due to the presence of three tert-butyl groups, which significantly influence its chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride typically involves the reaction of 2,4,6-tri-tert-butylphenyl chloride with hydrazine. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazines.

Scientific Research Applications

(2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted hydrazines.

    Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride involves its ability to donate electrons and participate in redox reactions. The steric bulk of the tert-butyl groups influences its reactivity and interaction with molecular targets. The compound can interact with free radicals, thereby exhibiting antioxidant properties. Additionally, it can form stable complexes with metal ions, which may play a role in its biological activities.

Comparison with Similar Compounds

    2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the hydrazine moiety.

    2,4-Di-tert-butyl-6-methylphenylhydrazine: Similar steric bulk but different substitution pattern.

    Hydrazine: The parent compound without the bulky phenyl group.

Uniqueness: (2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride is unique due to the presence of the tri-tert-butylphenyl group, which provides significant steric hindrance This steric bulk influences its reactivity, making it less prone to certain side reactions and enhancing its stability in various chemical environments

Properties

Molecular Formula

C18H33ClN2

Molecular Weight

312.9 g/mol

IUPAC Name

(2,4,6-tritert-butylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C18H32N2.ClH/c1-16(2,3)12-10-13(17(4,5)6)15(20-19)14(11-12)18(7,8)9;/h10-11,20H,19H2,1-9H3;1H

InChI Key

ZMIQTWUZELGASW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NN)C(C)(C)C.Cl

Origin of Product

United States

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